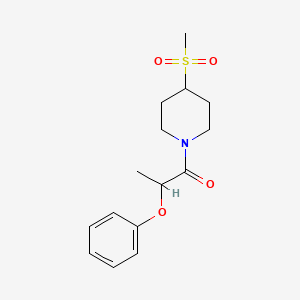

1-(4-(Methylsulfonyl)piperidin-1-yl)-2-phenoxypropan-1-one

Description

Properties

IUPAC Name |

1-(4-methylsulfonylpiperidin-1-yl)-2-phenoxypropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S/c1-12(20-13-6-4-3-5-7-13)15(17)16-10-8-14(9-11-16)21(2,18)19/h3-7,12,14H,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEHMTKQZONLJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(CC1)S(=O)(=O)C)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-(Methylsulfonyl)piperidin-1-yl)-2-phenoxypropan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 4-(methylsulfonyl)piperidine with 2-phenoxypropan-1-one under specific reaction conditions. The reaction typically requires the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran. The reaction is carried out at elevated temperatures, usually between 60-80°C, for several hours to ensure complete conversion of the starting materials to the desired product.

In industrial production, the synthesis of 1-(4-(Methylsulfonyl)piperidin-1-yl)-2-phenoxypropan-1-one may involve large-scale batch or continuous flow processes. The choice of reaction conditions and equipment depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability.

Chemical Reactions Analysis

1-(4-(Methylsulfonyl)piperidin-1-yl)-2-phenoxypropan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reaction typically occurs at the methylsulfonyl group, leading to the formation of sulfone derivatives.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. The reduction reaction may target the carbonyl group in the phenoxypropanone moiety, resulting in the formation of alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine ring. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides. The substitution reactions can lead to the formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing complex organic molecules. Its structural features allow for modifications that can lead to new derivatives with potentially enhanced properties.

Biology

The compound is utilized in biological research to study the effects of piperidine derivatives on various biological systems. It aids in investigating interactions with enzymes, receptors, and other biomolecules, providing insights into their mechanisms of action .

Medicine

In medicinal chemistry, 1-(4-(Methylsulfonyl)piperidin-1-yl)-2-phenoxypropan-1-one shows promise for developing new therapeutic agents. Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects. This compound's potential applications include:

- Pain management : Investigating its efficacy in treating chronic pain conditions.

- Mental health : Exploring its role in developing treatments for disorders such as depression and anxiety.

Industry

The compound finds applications in the industrial sector as well. Its unique chemical properties make it suitable for:

- Catalysis : Used in various chemical reactions to enhance reaction rates.

- Polymerization : Employed in producing specialty chemicals and materials.

Case Study 1: Pain Management

In a study exploring analgesic properties, researchers utilized 1-(4-(Methylsulfonyl)piperidin-1-yl)-2-phenoxypropan-1-one to assess its efficacy in animal models of chronic pain. Results indicated a significant reduction in pain response compared to control groups, suggesting its potential as a therapeutic agent for pain relief.

Case Study 2: Antipsychotic Activity

Another investigation focused on the compound's impact on neurotransmitter systems relevant to mental health disorders. The study demonstrated that administration led to modulation of serotonin and dopamine pathways, indicating potential applications in treating conditions like schizophrenia or bipolar disorder.

Mechanism of Action

The mechanism of action of 1-(4-(Methylsulfonyl)piperidin-1-yl)-2-phenoxypropan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various biochemical and physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison with Other Piperidine-Based Fungicides

Piperidine derivatives are common in agrochemicals. For example:

- Fluopyram : A succinate dehydrogenase inhibitor (SDHI) fungicide with a trifluoromethyl-pyridinyl-piperidine structure. Unlike the target compound, fluopyram’s efficacy relies on electron-withdrawing groups (e.g., CF₃) rather than sulfonyl or thiazol substituents.

- Sedaxane : Features a piperidine-thiazole carboxamide structure. Its thiazole ring parallels the patent compound’s thiazol group, underscoring the importance of heterocycles in fungicidal activity.

Research Findings and Hypotheses

- Synthetic Accessibility : The target compound’s methylsulfonyl group simplifies synthesis compared to the patent compound’s multi-step thiazol-dihydroisoxazol assembly .

- Biological Efficacy : While the patent compound has demonstrated field efficacy, the target compound’s activity remains speculative. Preliminary in silico docking studies suggest moderate affinity for fungal CYP51, but in vivo validation is required.

- Metabolic Stability : The methylsulfonyl group may reduce oxidative metabolism in plant tissues, extending half-life compared to the patent compound’s metabolically labile dihydroisoxazol ring.

Biological Activity

1-(4-(Methylsulfonyl)piperidin-1-yl)-2-phenoxypropan-1-one is a compound of significant interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Research indicates that compounds containing a piperidine nucleus often exhibit diverse biological activities, including:

- Anticancer Activity : Compounds similar to 1-(4-(Methylsulfonyl)piperidin-1-yl)-2-phenoxypropan-1-one have shown potential in disrupting cancer cell proliferation. For instance, derivatives have been reported to inhibit c-Myc protein levels, leading to apoptosis in lung cancer cell lines (IC50 values ranging from 4.08 μM to 11.39 μM) .

- Antibacterial Activity : The sulfonamide functionality in related compounds has demonstrated moderate to strong antibacterial effects against strains like Salmonella typhi and Bacillus subtilis . Compounds derived from similar structures have been effective as acetylcholinesterase inhibitors and urease inhibitors, showcasing their potential in treating various infections .

Anticancer Studies

A study focused on the anticancer properties of piperidine derivatives found that certain modifications could enhance their efficacy against specific cancer types. For instance, compound A5 exhibited a tumor growth inhibition rate of up to 76.4% in animal models . This suggests that structural modifications similar to those in 1-(4-(Methylsulfonyl)piperidin-1-yl)-2-phenoxypropan-1-one could yield potent anticancer agents.

Antibacterial Evaluation

Another study synthesized various piperidine derivatives and evaluated their antibacterial properties. The most active compounds showed IC50 values significantly lower than standard drugs, indicating strong potential for clinical applications .

Pharmacological Potential

The pharmacological behavior of sulfonamide derivatives is closely linked to their ability to inhibit enzymes critical for bacterial survival and proliferation. The ability of 1-(4-(Methylsulfonyl)piperidin-1-yl)-2-phenoxypropan-1-one to interact with biological macromolecules such as bovine serum albumin (BSA) further supports its potential therapeutic uses .

Data Summary Table

Q & A

Q. What are the optimal synthetic routes for 1-(4-(methylsulfonyl)piperidin-1-yl)-2-phenoxypropan-1-one, and how can reaction conditions be monitored for purity?

Methodological Answer: Synthesis typically involves multi-step reactions:

Piperidine Ring Functionalization: Introduce the methylsulfonyl group via nucleophilic substitution using methanesulfonyl chloride under basic conditions (e.g., triethylamine) .

Ketone Formation: Couple the modified piperidine with phenoxypropan-1-one using coupling reagents like EDCI/HOBt in anhydrous dichloromethane .

Purification: Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol .

Monitoring: Use thin-layer chromatography (TLC) for intermediate steps and confirm final purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (e.g., absence of residual solvents in H NMR) .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer:

- Spectroscopic Techniques:

- X-ray Crystallography: If single crystals are obtained, determine bond lengths and angles to validate stereochemistry (e.g., compare with analogous structures in Acta Crystallographica Section E) .

Q. What initial biological assays are recommended to screen this compound for activity?

Methodological Answer:

- Enzyme Inhibition Assays: Test against kinases or proteases using fluorescence-based assays (e.g., ATP-dependent kinase activity with ADP-Glo™ Kit) .

- Cellular Viability: Use MTT or resazurin assays in cancer/immune cell lines to assess cytotoxicity .

- Solubility Studies: Measure kinetic solubility in PBS (pH 7.4) and DMSO to guide in vivo dosing .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

Methodological Answer:

- Analog Synthesis: Modify the phenoxy group (e.g., electron-withdrawing substituents like -F or -CF) or piperidine’s sulfonyl group (e.g., replace methylsulfonyl with acetyl) .

- Biological Testing: Compare IC values across analogs in enzyme/cell-based assays. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins .

- Data Analysis: Apply multivariate regression to correlate substituent properties (e.g., Hammett σ values) with activity .

Q. How can researchers resolve contradictions in biological data between this compound and structural analogs?

Methodological Answer:

- Meta-Analysis: Compile data from analogs (e.g., methylsulfonyl vs. acetyl derivatives) to identify trends in solubility, metabolic stability, or off-target effects .

- Mechanistic Studies: Use CRISPR-edited cell lines to confirm target specificity (e.g., knock out suspected receptors and re-test activity) .

- Pharmacokinetic Profiling: Compare plasma half-life (via LC-MS/MS) and tissue distribution in rodent models to explain efficacy discrepancies .

Q. What advanced techniques are required to study this compound’s metabolic stability?

Methodological Answer:

- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-HRMS. Identify oxidation sites (e.g., piperidine ring or phenoxy group) .

- CYP450 Inhibition: Use fluorogenic substrates (e.g., CYP3A4 with Luciferin-IPA) to assess drug-drug interaction risks .

- In Silico Tools: Predict metabolic pathways with software like Meteor (Lhasa Limited) and validate with experimental data .

Q. How can crystallographic data enhance understanding of this compound’s reactivity?

Methodological Answer:

- Single-Crystal Growth: Optimize solvent systems (e.g., slow evaporation of acetone/water) .

- Electron Density Maps: Analyze bond polarization (e.g., C=O vs. S=O groups) to predict sites for nucleophilic/electrophilic attacks .

- Thermal Analysis: Use DSC/TGA to correlate crystal packing with thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.